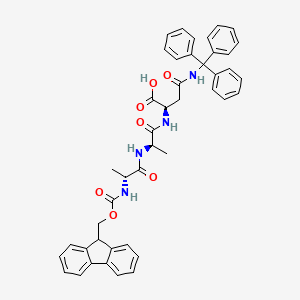

Fmoc-Ala-Ala-Asn(Trt)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]-4-oxo-4-(tritylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H42N4O7/c1-28(45-40(50)29(2)46-43(54)55-27-37-35-24-14-12-22-33(35)34-23-13-15-25-36(34)37)41(51)47-38(42(52)53)26-39(49)48-44(30-16-6-3-7-17-30,31-18-8-4-9-19-31)32-20-10-5-11-21-32/h3-25,28-29,37-38H,26-27H2,1-2H3,(H,45,50)(H,46,54)(H,47,51)(H,48,49)(H,52,53)/t28-,29-,38-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEYZYXHXRXGHF-CZVCVAAJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)NC(=O)C(C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)NC(=O)[C@@H](C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H42N4O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

738.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Ala-Ala-Asn(Trt)-OH: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Ala-Ala-Asn(Trt)-OH is a protected tripeptide that serves as a crucial building block in solid-phase peptide synthesis (SPPS), particularly in the development of advanced biotherapeutics. Its structure, featuring an N-terminal fluorenylmethyloxycarbonyl (Fmoc) group and a side-chain trityl (Trt) protected asparagine, offers strategic advantages in the controlled assembly of complex peptide sequences. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use in SPPS, and insights into its application as an enzymatically cleavable linker in antibody-drug conjugates (ADCs).

Core Properties of this compound

This compound is a white to off-white powder with good solubility in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). The key structural features are the temporary Fmoc protecting group on the N-terminus and the bulky, acid-labile Trt group protecting the side-chain amide of asparagine. This dual-protection scheme is instrumental in preventing undesirable side reactions during peptide synthesis.[1][2]

Chemical and Physical Data

The following tables summarize the key quantitative data for this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | (2S)-2-[(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanamido]-3-[(triphenylmethyl)carbamoyl]propanoic acid | [1] |

| CAS Number | 1951424-92-2 | [2][3] |

| Molecular Formula | C44H42N4O7 | [3][4] |

| Molecular Weight | 738.8 g/mol | [3] |

| Property | Value | Source(s) |

| Appearance | White to off-white powder | [5][6] |

| Purity (HPLC) | Typically >96% to >99% | [4][7] |

| Solubility | Soluble in DMF, NMP, DMSO | [8][9] |

| Storage Conditions | -20°C, stored under nitrogen, away from moisture and light | [3][10] |

Note: Specific values for melting point, 1H NMR, and mass spectrometry are often batch-specific and can be obtained from the supplier's Certificate of Analysis.

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized as a building block in Fmoc-based SPPS. The Fmoc group provides a stable N-terminal protection that is readily cleaved under mild basic conditions, typically with a solution of piperidine in DMF.[11][12][13] The Trt group on the asparagine side chain prevents dehydration and subsequent aspartimide formation, a common side reaction during the activation step of peptide coupling.[1] This protection is crucial for maintaining the integrity of the peptide sequence.

Experimental Workflow for SPPS

The following diagram illustrates a typical workflow for the incorporation of this compound into a growing peptide chain on a solid support.

Detailed Experimental Protocols

2.2.1. Fmoc Deprotection

-

Resin Preparation: The peptide-resin is swelled in DMF for at least 30 minutes. The DMF is then drained.[14]

-

Deprotection: A solution of 20% (v/v) piperidine in DMF is added to the resin (approximately 10 mL per gram of resin).[12]

-

Reaction: The mixture is agitated at room temperature. A two-step deprotection is often employed: an initial 2-minute reaction followed by draining and a second 5-10 minute reaction with fresh deprotection solution.[12][13]

-

Washing: The resin is thoroughly washed with DMF (5-7 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.[14]

-

Confirmation (Optional): A Kaiser test can be performed on a small sample of resin to confirm the presence of a free primary amine.[11]

2.2.2. Coupling of this compound

-

Activation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent such as HCTU (3-5 equivalents) in DMF. Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).[1][15]

-

Pre-activation: Allow the mixture to pre-activate for a few minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction Time: Agitate the mixture at room temperature for 1-2 hours. Longer coupling times may be necessary for longer peptides or difficult couplings.[11]

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.

2.2.3. Final Cleavage and Trt Deprotection

-

Resin Preparation: The final peptide-resin is washed with dichloromethane (DCM) and dried.

-

Cleavage Cocktail: Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA). A common cocktail is TFA/triisopropylsilane (TIPS)/water (95:2.5:2.5, v/v/v). TIPS is included as a scavenger to prevent the re-attachment of the cleaved Trt cation to other nucleophilic residues.[1][16]

-

Cleavage Reaction: Add the cleavage cocktail to the peptide-resin and agitate at room temperature for 2-4 hours. The Trt group on the asparagine side chain is cleaved under these acidic conditions.[5] In some cases, particularly when the Asn(Trt) residue is at the N-terminus, longer deprotection times may be required.[5][17]

-

Peptide Precipitation: The resin is filtered off, and the peptide is precipitated from the TFA solution by the addition of cold diethyl ether.

-

Isolation: The precipitated peptide is collected by centrifugation, washed with cold ether, and dried. The crude peptide is then purified by reverse-phase HPLC.

Application in Antibody-Drug Conjugates (ADCs)

This compound is a precursor for a tripeptide linker that is cleavable by specific lysosomal proteases, making it highly valuable in the design of ADCs.[2][18] The Ala-Ala-Asn sequence has been identified as a substrate for the enzyme legumain, which is often overexpressed in the tumor microenvironment and within cancer cells.[18][19] Some evidence also suggests potential cleavage by other lysosomal proteases like cathepsin B.[20]

Mechanism of Action in ADCs

The following diagram illustrates the mechanism of drug release from an ADC containing an Ala-Ala-Asn linker.

This targeted drug delivery approach enhances the therapeutic window of potent cytotoxic agents by minimizing their systemic exposure and concentrating their activity at the tumor site. The specificity of the enzymatic cleavage of the Ala-Ala-Asn linker within the lysosome is a critical factor in the efficacy and safety of such ADCs.[18][21]

Conclusion

This compound is a sophisticated and valuable reagent for researchers and scientists in the fields of peptide chemistry and drug development. Its well-defined properties and the strategic use of orthogonal protecting groups facilitate the synthesis of complex peptides with high fidelity. Furthermore, its application as a protease-cleavable linker in antibody-drug conjugates underscores its importance in the development of next-generation targeted cancer therapies. The detailed protocols and mechanistic insights provided in this guide are intended to support the effective utilization of this key building block in advancing scientific research and pharmaceutical innovation.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. This compound, CAS 1951424-92-2 | AxisPharm [axispharm.com]

- 3. This compound, ADC linker, 1951424-92-2 | BroadPharm [broadpharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. FMOC-Asn(Trt)-OH N-a-Fmoc-N- -trityl-L-asparagine Novabiochem 132388-59-1 [sigmaaldrich.com]

- 6. Fmoc-L-Asn(Trt)-OH | Matrix Innovation [matrix-innovation.com]

- 7. mybiosource.com [mybiosource.com]

- 8. omizzur.com [omizzur.com]

- 9. Fmoc-β-Ala-Asn(trt)-OH - Daicel Pharma Standards [daicelpharmastandards.com]

- 10. apexbt.com [apexbt.com]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. peptide.com [peptide.com]

- 13. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 14. benchchem.com [benchchem.com]

- 15. chempep.com [chempep.com]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. preprints.org [preprints.org]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]

Fmoc-Ala-Ala-Asn(Trt)-OH chemical structure and formula.

An In-depth Technical Guide to Fmoc-Ala-Ala-Asn(Trt)-OH

For researchers, scientists, and drug development professionals, this compound is a crucial building block in the field of peptide chemistry and bioconjugation. This protected tripeptide offers a reliable and efficient method for incorporating the Ala-Ala-Asn sequence into synthetic peptides and is of particular interest as a cleavable linker in the development of Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of its chemical structure, properties, and applications.

Chemical Structure and Formula

This compound is a tripeptide composed of two alanine residues and one asparagine residue. The molecule is strategically protected to ensure controlled and specific reactions during synthesis.

-

Fmoc (9-fluorenylmethyloxycarbonyl) group: This base-labile protecting group is attached to the N-terminus of the N-terminal alanine. It remains stable under acidic conditions but is readily removed by treatment with a secondary amine, typically piperidine, allowing for sequential peptide chain elongation.

-

Trt (Trityl) group: This acid-labile group protects the side chain amide of the asparagine residue. The bulky trityl group prevents potential side reactions, such as dehydration to a nitrile or aspartimide formation, which can occur during the activation step of peptide coupling.[1][2]

-

Carboxylic Acid (-OH): The C-terminus is a free carboxylic acid, enabling it to be activated and coupled to the free amino group of a growing peptide chain or a solid support resin.

The resulting structure allows for its direct incorporation into a peptide sequence as a single unit, streamlining the synthesis process.

Chemical Formula: C₄₄H₄₂N₄O₇[3][4][5]

Molecular Structure: The structure consists of the tripeptide backbone (Alanine-Alanine-Asparagine) with the Fmoc protecting group on the N-terminal amine and the Trityl protecting group on the side chain of Asparagine.

Physicochemical and Quantitative Data

The properties of this compound are summarized in the table below, providing key data for its use in experimental settings.

| Property | Value | Reference(s) |

| Chemical Formula | C₄₄H₄₂N₄O₇ | [3][4][5] |

| Molecular Weight | 738.84 g/mol | [3][6] |

| CAS Number | 1951424-92-2 | [3][4][5][6] |

| Appearance | White to off-white powder | |

| Purity | Typically >96% - ≥98% (HPLC) | [3][5][6] |

| Solubility | Soluble in standard organic solvents like DMF and NMP | [2][7] |

| Three-Letter Code | This compound | [1][4] |

Experimental Protocols

This compound is primarily used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Below is a detailed, representative protocol for its incorporation into a peptide chain.

Protocol: Coupling of this compound onto a Resin-Bound Peptide

This protocol assumes the synthesis is being performed on a solid support (e.g., Rink Amide resin) and that the N-terminal Fmoc group of the existing peptide chain has just been removed.

1. Materials and Reagents:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: Anhydrous DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

-

Deprotection Solution: 20% piperidine in DMF

-

Nitrogen gas for agitation

2. Resin Preparation:

-

Following the deprotection of the previous amino acid, wash the peptide-resin thoroughly to remove residual piperidine.

-

Perform washes in the following sequence: DMF (3x), DCM (3x), DMF (3x). Each wash should last for 1-2 minutes with agitation.

3. Activation and Coupling:

-

In a separate vessel, dissolve this compound (3 eq. relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

-

Add DIPEA (6 eq.) to the activation mixture. The solution may change color.

-

Allow the mixture to pre-activate for 3-5 minutes at room temperature.

-

Drain the DMF from the washed peptide-resin and immediately add the activated amino acid solution.

-

Agitate the reaction vessel using a shaker or nitrogen bubbling for 2-4 hours at room temperature.

4. Monitoring the Coupling Reaction:

-

To check for completion, take a small sample of the resin beads and perform a Kaiser test (Ninhydrin test).

-

A negative Kaiser test (beads remain colorless or yellow) indicates that all free amines have reacted and the coupling is complete.

-

If the test is positive (beads turn blue/purple), the coupling reaction should be extended, or a recoupling step may be necessary.

5. Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the peptide-resin thoroughly to remove excess reagents and byproducts.

-

Perform washes in the following sequence: DMF (3x), DCM (3x), IPA (3x).

6. N-terminal Fmoc Deprotection:

-

To continue chain elongation, the Fmoc group from the newly added tripeptide must be removed.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes. A UV detector can be used to monitor the release of the fluorenyl group.

-

Drain the deprotection solution and repeat the treatment for another 5-10 minutes to ensure complete removal.

-

Wash the resin as described in Step 2 to prepare for the next coupling cycle.

Application in Antibody-Drug Conjugate (ADC) Development

The Ala-Ala-Asn sequence is recognized and cleaved by certain lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[8] This makes this compound a valuable component for creating enzyme-cleavable linkers in ADCs. The linker connects a potent cytotoxic drug to a tumor-targeting antibody. The stability of the linker in systemic circulation and its selective cleavage within the target cell are critical for the efficacy and safety of the ADC.[5][9]

Logical Workflow: ADC Mechanism of Action

The following diagram illustrates the workflow of an ADC utilizing an Ala-Ala-Asn cleavable linker, from systemic circulation to the targeted release of its cytotoxic payload within a cancer cell.

Caption: Workflow of an ADC with a protease-cleavable linker.

References

- 1. This compound - Creative Peptides [creative-peptides.com]

- 2. Fmoc-Asn(Trt)-OH | 132388-59-1 [chemicalbook.com]

- 3. Fmoc-Ala-Asn(Trt)-OH | C41H37N3O6 | CID 176519037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. precisepeg.com [precisepeg.com]

- 7. advancedchemtech.com [advancedchemtech.com]

- 8. chempep.com [chempep.com]

- 9. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]

In-Depth Technical Guide: Fmoc-Ala-Ala-Asn(Trt)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Fmoc-Ala-Ala-Asn(Trt)-OH, a key building block in synthetic peptide chemistry and drug development.

Introduction

This compound is a protected tripeptide, specifically Nα-Fmoc-L-alanyl-L-alanyl-Nγ-trityl-L-asparagine. It is widely utilized in solid-phase peptide synthesis (SPPS) for the controlled, stepwise assembly of peptide chains. The protecting groups, fluorenylmethyloxycarbonyl (Fmoc) at the N-terminus and trityl (Trt) on the side chain of asparagine, are crucial for preventing unwanted side reactions during synthesis. This compound is also recognized for its application as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs).[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Weight | 738.84 g/mol | [2] |

| Molecular Formula | C44H42N4O7 | [2][3][4] |

| CAS Number | 1951424-92-2 | [1][2] |

| Purity | >96% | [2] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMF, DMSO |

Molecular Structure and Components

The structure of this compound consists of three key components: the peptide backbone and two essential protecting groups.

-

Peptide Backbone: The core is a tripeptide sequence of Alanine-Alanine-Asparagine (Ala-Ala-Asn). Alanine residues contribute to a neutral, helix-supporting segment within a larger peptide.

-

Fmoc (Fluorenylmethyloxycarbonyl) Group: This base-labile protecting group is attached to the N-terminus of the first alanine residue. Its primary function is to prevent peptide bond formation at the N-terminus until it is selectively removed by a mild base, typically piperidine.

-

Trt (Trityl) Group: This acid-labile protecting group is attached to the side chain amide of the asparagine residue. It prevents side-chain modifications and undesired cyclization reactions, such as the formation of succinimide, during peptide synthesis.

Experimental Protocol: Use in Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis.

Materials:

-

This compound

-

Rink Amide MBHA resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

Workflow:

Procedure:

-

Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for another 15 minutes to ensure complete removal of the Fmoc group from the resin linker.

-

Washing: Wash the resin thoroughly with DMF (5 times) to remove residual piperidine.

-

Coupling:

-

In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate at room temperature for 2 hours.

-

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours to cleave the peptide from the resin and remove the Trt and other side-chain protecting groups. The peptide is then precipitated, purified, and analyzed.

Applications in Research and Development

This compound is a critical reagent for:

-

Custom Peptide Synthesis: It allows for the precise incorporation of the Ala-Ala-Asn motif into synthetic peptides. This sequence can be part of bioactive peptides, protein fragments for structural studies, or epitopes for antibody production.

-

Antibody-Drug Conjugate (ADC) Development: This tripeptide can function as a cleavable linker between an antibody and a cytotoxic drug.[1] The peptide bond is designed to be stable in circulation but cleaved by specific enzymes, such as cathepsins, within the target cancer cell, releasing the cytotoxic payload.

References

Technical Guide: Fmoc-Ala-Ala-Asn(Trt)-OH

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1951424-92-2

Introduction

Fmoc-Ala-Ala-Asn(Trt)-OH is a protected tripeptide building block crucial in the fields of peptide synthesis and bioconjugation. Its chemical structure is designed for seamless integration into complex biomolecules, particularly in Solid-Phase Peptide Synthesis (SPPS) and the construction of Antibody-Drug Conjugates (ADCs).

The tripeptide features three key components:

-

N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group that prevents unwanted reactions at the N-terminus during peptide chain elongation.[1][2]

-

C-terminal carboxylic acid: The reactive site for coupling to a resin or another amino acid.

-

Trityl (Trt) protected Asparagine (Asn) side chain: The bulky trityl group shields the amide side chain of asparagine, preventing undesirable side reactions such as dehydration or cyclization during synthesis.[1]

This strategic combination of protecting groups makes this compound a versatile tool for creating specific peptide sequences and for developing targeted therapeutics.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 1951424-92-2 |

| Molecular Formula | C44H42N4O7 |

| Molecular Weight | 738.84 g/mol |

| Purity | >96% |

| Appearance | White to off-white powder |

| Hydrogen Bond Donor Count | 5 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 15 |

| Topological Polar Surface Area | 163 Ų |

Applications in Peptide Synthesis and Drug Development

Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Fmoc-based SPPS, a cornerstone technique for the chemical synthesis of peptides.[1] The workflow for incorporating this tripeptide into a growing peptide chain is outlined below.

Antibody-Drug Conjugates (ADCs)

This compound serves as a cleavable linker in the synthesis of ADCs.[3][4] In this context, the tripeptide connects a cytotoxic drug to a monoclonal antibody. The resulting ADC can selectively target cancer cells. The Ala-Ala-Asn sequence is designed to be cleaved by specific enzymes, such as legumain, which are often overexpressed in the tumor microenvironment.[5]

The intracellular release of the cytotoxic drug is a critical step in the mechanism of action of such ADCs.

Experimental Protocols

General Protocol for Fmoc Deprotection in SPPS

-

Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.

-

Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.

-

Washing: Thoroughly wash the resin with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.

-

Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.

General Protocol for Coupling of this compound in SPPS

-

Activation: In a separate vessel, pre-activate this compound (3-5 equivalents) with a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) and an organic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents) in DMF.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction (i.e., the absence of free primary amines).

Cleavage and Global Deprotection

-

Preparation: After the final coupling and deprotection steps, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). The TIS acts as a scavenger to trap the reactive trityl cations released during deprotection.

-

Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the trityl protecting group from the asparagine side chain.

-

Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.

-

Purification: Collect the crude peptide by centrifugation, wash it with cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a highly valuable and versatile chemical entity for advanced applications in peptide chemistry and drug development. Its well-defined structure, featuring orthogonal protecting groups, allows for its efficient incorporation into complex peptides and bioconjugates. The cleavable nature of the Ala-Ala-Asn sequence offers a sophisticated mechanism for targeted drug delivery, making it a key component in the design of next-generation antibody-drug conjugates. The protocols outlined in this guide provide a framework for the successful utilization of this important building block in research and development settings.

References

An In-depth Technical Guide to Cleavable Linkers for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting these two moieties, plays a pivotal role in the overall efficacy and safety of the ADC.[1] An ideal linker must be stable in systemic circulation to prevent premature payload release and off-target toxicity, yet facilitate efficient and selective cleavage to unleash the cytotoxic agent at the tumor site.[1][2] Cleavable linkers are designed to exploit the unique physiological conditions of the tumor microenvironment or the intracellular compartments of cancer cells, offering a sophisticated mechanism for controlled drug release.[2][3][4]

This technical guide provides a comprehensive overview of the core principles of cleavable linkers used in ADCs. It delves into the different types of cleavable linkers, their mechanisms of action, quantitative comparisons of their properties, and detailed experimental protocols for their characterization.

Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers are broadly categorized based on their mechanism of cleavage, which is triggered by specific conditions prevalent in the target tumor environment.[4] The three primary classes are protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.[4][5]

Protease-Sensitive Linkers

Protease-sensitive linkers are designed to be cleaved by enzymes, particularly proteases like cathepsins, which are overexpressed in the lysosomal compartments of tumor cells.[6] These linkers typically incorporate a dipeptide sequence that is recognized and hydrolyzed by these proteases.[4]

The most common dipeptide linker is the valine-citrulline (Val-Cit) linker.[6][7] Upon internalization of the ADC into the cancer cell and trafficking to the lysosome, cathepsin B cleaves the amide bond between the citrulline residue and a self-immolative spacer, such as p-aminobenzyl carbamate (PABC).[2][7] This cleavage initiates a cascade that results in the release of the unmodified, active payload.[2] Other dipeptide sequences, such as valine-alanine (Val-Ala), have also been successfully employed.[6][8]

pH-Sensitive Linkers

pH-sensitive, or acid-labile, linkers are designed to be stable at the physiological pH of blood (~7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[][10] The most common example of a pH-sensitive linker is the hydrazone linker.[][10]

Upon internalization of the ADC, the lower pH within the endosomal and lysosomal compartments catalyzes the hydrolysis of the hydrazone bond, leading to the release of the cytotoxic payload.[] While effective, a key challenge with hydrazone linkers is their potential for gradual hydrolysis in the bloodstream, which can lead to off-target toxicity.[]

Glutathione-Sensitive Linkers

Glutathione-sensitive, or reducible, linkers exploit the significant difference in the concentration of glutathione (GSH), a reducing agent, between the extracellular environment and the intracellular cytoplasm.[][11] The concentration of GSH is up to 1000-fold higher inside a cell than in the plasma.[]

These linkers contain a disulfide bond that is stable in the bloodstream but is rapidly reduced by the high intracellular concentration of GSH, leading to the cleavage of the linker and release of the payload.[][] The rate of cleavage can be modulated by introducing steric hindrance around the disulfide bond to enhance plasma stability.[13]

Quantitative Comparison of Cleavable Linkers

The choice of a cleavable linker significantly impacts the pharmacokinetic properties and therapeutic efficacy of an ADC. The following tables summarize key quantitative data for different cleavable linkers.

Table 1: Comparative Plasma Stability of Cleavable Linkers

| Linker Type | Specific Example | Half-life in Human Plasma (t½) | Key Stability Features | Reference(s) |

| Protease-Sensitive | Val-Cit-PABC | ~230 days | Highly stable in human plasma; susceptible to cleavage by neutrophil elastase. | [8] |

| Val-Ala-PABC | Highly Stable | Similar to Val-Cit in human plasma; may exhibit different stability profiles in rodent plasma. | [8] | |

| pH-Sensitive | Hydrazone | 1-2 days | Stability is pH-dependent; gradual hydrolysis can occur at physiological pH. | [14] |

| Carbonate | ~36 hours | Generally less stable than hydrazone linkers in plasma. | [14] | |

| Glutathione-Sensitive | SPDB (disulfide) | Stable | Generally stable in circulation; cleavage is dependent on the intracellular reducing environment. | [] |

| Hindered Disulfide | >7 days | Increased steric hindrance around the disulfide bond enhances plasma stability. | [14] |

Table 2: Comparative Cleavage Rates of Cleavable Linkers

| Linker Type | Specific Example | Cleavage Condition | Relative Cleavage Rate | Reference(s) |

| Protease-Sensitive | Val-Cit-PABC | Cathepsin B | High | [8] |

| Val-Ala-PABC | Cathepsin B | Moderate (approx. 50% of Val-Cit) | [8] | |

| pH-Sensitive | Hydrazone | pH 5.0 | Rapid | [15] |

| Hydrazone | pH 7.4 | Slow | [15] | |

| Glutathione-Sensitive | SPDB (disulfide) | 1 mM Glutathione | Moderate to Rapid | [][] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species.

Materials:

-

Antibody-Drug Conjugate (ADC)

-

Human, mouse, and rat plasma (or other species of interest)

-

Phosphate-buffered saline (PBS)

-

Protein A or Protein G affinity chromatography resin

-

LC-MS grade solvents (acetonitrile, water, formic acid)

-

Internal standard for LC-MS analysis

Methodology:

-

Incubation:

-

ADC Capture:

-

Elution and Analysis:

-

Data Analysis:

-

Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.[6]

-

Cathepsin B Cleavage Assay

Objective: To evaluate the cleavage of a protease-sensitive linker by cathepsin B.

Materials:

-

ADC with a protease-sensitive linker

-

Recombinant human cathepsin B

-

Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

LC-MS/MS system

Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture containing the ADC (e.g., 10 µM) and recombinant cathepsin B (e.g., 1 µM) in the assay buffer.[16]

-

Include a control reaction without cathepsin B.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C.[6]

-

Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Sample Preparation and Analysis:

-

Quench the reaction by adding a protein precipitation agent (e.g., acetonitrile).

-

Centrifuge to pellet the precipitated protein and enzyme.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.[16]

-

-

Data Analysis:

-

Plot the concentration of the released payload over time to determine the cleavage rate.[6]

-

ADC Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic potential of an ADC on cancer cells.

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

-

Complete cell culture medium

-

ADC, unconjugated antibody, and free payload

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well microplates

-

Microplate reader

Methodology:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[17]

-

-

Treatment:

-

Treat the cells with serial dilutions of the ADC, control antibody, or vehicle control.[17]

-

Include wells with untreated cells as a negative control.

-

-

Incubation:

-

Incubate the plates for a period that allows for ADC internalization, linker cleavage, and payload-induced cytotoxicity (typically 72-120 hours).[17]

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.[18]

-

-

Formazan Solubilization:

-

Remove the medium and add solubilization solution to dissolve the formazan crystals.[18]

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.[17]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

-

Conclusion

Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted delivery and controlled release of highly potent cytotoxic agents. The choice of linker chemistry is a critical decision in the development of a successful ADC, with profound implications for its stability, efficacy, and safety profile. A thorough understanding of the different types of cleavable linkers, their mechanisms of action, and their quantitative properties, coupled with rigorous experimental characterization, is essential for the rational design of next-generation ADCs with an improved therapeutic index. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of cleavable linker technology and to advance the development of innovative and effective cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]

- 7. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 10. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 11. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medium.com [medium.com]

- 14. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 18. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Fmoc-Ala-Ala-Asn(Trt)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ala-Ala-Asn(Trt)-OH is a protected tripeptide building block utilized in solid-phase peptide synthesis (SPPS). Its primary application is as a cleavable linker, particularly in the construction of antibody-drug conjugates (ADCs), where it can be specifically cleaved by enzymes like Cathepsin B.[1] The N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection, while the trityl (Trt) group on the asparagine side chain prevents undesirable side reactions.[2] The alanine residues contribute to a neutral and structurally defined spacer. This document provides detailed protocols and application notes for the effective use of this compound in SPPS workflows.

Chemical Properties and Handling

Proper handling and storage of this compound are crucial for successful synthesis.

| Property | Value | Reference |

| Molecular Formula | C44H42N4O7 | [2][3] |

| Molecular Weight | 738.8 g/mol | [2][3] |

| Appearance | White to off-white solid | - |

| Storage | Store at -20°C, desiccated | [3] |

| Solubility | Soluble in DMF and NMP | [4] |

Note: The trityl (Trt) protecting group on the asparagine side-chain is critical for preventing dehydration of the amide side chain during the activation step, a common side reaction with unprotected asparagine.

Experimental Protocols

The following protocols are generalized for the use of this compound in manual or automated solid-phase peptide synthesis. Optimization may be required based on the specific sequence and scale of the synthesis.

Resin Preparation

-

Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a reaction vessel.

-

Swell the resin in dimethylformamide (DMF) for at least 30 minutes.

-

Drain the DMF.

-

If the resin is pre-loaded with an Fmoc-protected amino acid, proceed to the Fmoc deprotection step (Protocol 3.3).

Coupling of this compound

This protocol describes the coupling of the tripeptide to a free amine on the resin or a growing peptide chain.

-

Pre-activation:

-

In a separate vial, dissolve this compound (1.5-3 equivalents relative to the resin loading), a coupling reagent such as HCTU (1.5-3 equivalents), and an additive like HOBt (1.5-3 equivalents) in DMF.

-

Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (3-6 equivalents), to the solution.

-

Allow the mixture to pre-activate for 5-10 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the pre-activated tripeptide solution to the reaction vessel containing the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature. Longer coupling times may be necessary for difficult sequences.

-

-

Washing:

-

Drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

-

Monitoring the Coupling Reaction (Optional):

-

Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.

-

Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the reaction vessel.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

Final Cleavage and Deprotection

The trityl group on the asparagine side chain is removed simultaneously with the cleavage of the peptide from the resin using a strong acid cocktail.

-

Resin Preparation:

-

Wash the final peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under vacuum.

-

-

Cleavage:

-

Prepare a cleavage cocktail. A standard and effective cocktail for peptides containing Trt-protected residues is Reagent B : 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS).[5] TIS is a crucial scavenger for the released trityl cations.[6]

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-4 hours. Note that sluggish deprotection of N-terminal Asn(Trt) residues has been observed, potentially requiring extended cleavage times.[6]

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.

-

Dry the purified peptide under vacuum.

-

Quantitative Data Summary

The following table summarizes typical parameters used in the synthesis. Actual yields will vary depending on the peptide sequence and synthesis scale.

| Parameter | Typical Value | Notes |

| Resin Loading Capacity | 0.2 - 0.8 mmol/g | Varies by resin type. |

| This compound Equivalents | 1.5 - 3 eq. | Relative to resin functionalization. |

| Coupling Reagent Equivalents (e.g., HCTU) | 1.5 - 3 eq. | Relative to resin functionalization. |

| Base Equivalents (e.g., DIPEA) | 3 - 6 eq. | Relative to resin functionalization. |

| Coupling Time | 1 - 2 hours | Can be extended for difficult couplings. |

| Fmoc Deprotection Time | 2 x 5-10 min | Using 20% piperidine in DMF. |

| Cleavage Time | 2 - 4 hours | May require longer for N-terminal Asn(Trt).[6] |

| Expected Crude Peptide Yield | 40 - 70% | Highly sequence and scale-dependent. |

Visualizations

Chemical Structure of this compound

Caption: Structure of this compound.

Solid-Phase Peptide Synthesis Workflow

Caption: General workflow for SPPS using this compound.

Logical Relationship of Protecting Groups

Caption: Orthogonality of Fmoc and Trt protecting groups in SPPS.

References

- 1. This compound, CAS 1951424-92-2 | AxisPharm [axispharm.com]

- 2. This compound - Creative Peptides [creative-peptides.com]

- 3. This compound, ADC linker, 1951424-92-2 | BroadPharm [broadpharm.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. peptide.com [peptide.com]

- 6. merckmillipore.com [merckmillipore.com]

Application Notes and Protocols for Coupling Fmoc-Ala-Ala-Asn(Trt)-OH to Resin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the efficient coupling of the protected tripeptide, Fmoc-Ala-Ala-Asn(Trt)-OH, to a solid-phase resin. This procedure is a critical step in the synthesis of peptides containing the Ala-Ala-Asn sequence, which is relevant in various biologically active peptides. The use of a pre-formed tripeptide can enhance synthesis efficiency and purity by reducing the number of individual coupling and deprotection steps. The trityl (Trt) protecting group on the asparagine side chain is crucial for preventing dehydration and subsequent aspartimide formation, a common side reaction.[1][2] This protocol is applicable to standard resins used in Fmoc-based solid-phase peptide synthesis (SPPS), such as Wang or Rink Amide resins.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| This compound | Synthesis Grade | Creative Peptides |

| Rink Amide Resin or Wang Resin | 100-200 mesh | Various |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Various |

| Piperidine | Reagent Grade | Various |

| Dichloromethane (DCM) | ACS Grade | Various |

| Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Various |

| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Peptide Synthesis Grade | Various |

| HOBt (Hydroxybenzotriazole) | Peptide Synthesis Grade | Various |

| DIC (N,N'-Diisopropylcarbodiimide) | Peptide Synthesis Grade | Various |

| Ninhydrin Test Kit | Various |

Experimental Protocols

Two common and effective coupling protocols are detailed below. The choice of method may depend on the specific resin, the scale of the synthesis, and laboratory preference.

Protocol 1: HBTU/HOBt Activation

This protocol utilizes HBTU and HOBt as activating agents, which is a widely used and efficient method for peptide bond formation.[3][4]

1. Resin Preparation and Swelling:

-

Weigh the desired amount of resin into a reaction vessel.[5]

-

Add sufficient DMF to swell the resin (approximately 10 mL per gram of resin).[5]

-

Gently agitate the resin for at least 30-60 minutes at room temperature.[6]

2. Fmoc Deprotection (if starting with Fmoc-protected resin):

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[3]

-

Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).[3]

-

Perform a Kaiser test to confirm the presence of free primary amines (a positive test will result in a blue/purple color).[7]

3. Activation and Coupling of this compound:

-

In a separate vial, dissolve this compound, HBTU, and HOBt in DMF.

-

Add DIPEA to the solution to pre-activate the carboxylic acid.

-

Immediately add the activated tripeptide solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture at room temperature for 2-4 hours. Longer coupling times may be necessary for the bulkier tripeptide.[6]

4. Washing:

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.[3]

5. Monitoring the Coupling:

-

Take a small sample of the resin and perform a Kaiser test. A negative test (yellow color) indicates that the coupling reaction is complete.[3][8] If the test is positive, the coupling step should be repeated.

Protocol 2: DIC/HOBt Activation

This protocol provides an alternative using DIC and HOBt as activating agents. DIC is a liquid carbodiimide that is easy to handle, and the urea byproduct is soluble in DMF.[9][10]

1. Resin Preparation and Swelling:

-

Follow steps 1 and 2 from Protocol 1.

2. Fmoc Deprotection (if starting with Fmoc-protected resin):

-

Follow step 2 from Protocol 1.

3. Coupling Solution Preparation and Reaction:

-

In a separate vial, dissolve this compound and HOBt in DMF.

-

Add this solution to the deprotected resin.

-

Add DIC to the reaction vessel.

-

Agitate the mixture at room temperature for 2-4 hours.

4. Washing:

-

Follow step 4 from Protocol 1.

5. Monitoring the Coupling:

-

Follow step 5 from Protocol 1.

Quantitative Data Summary

The following table summarizes the recommended molar equivalents for the coupling protocols. These are starting points and may require optimization based on the specific resin loading and synthesis scale.

| Reagent | Protocol 1 (HBTU/HOBt) Molar Equivalents (relative to resin loading) | Protocol 2 (DIC/HOBt) Molar Equivalents (relative to resin loading) |

| This compound | 2 - 3 | 2 - 3 |

| HBTU | 1.9 - 2.9 | - |

| HOBt | 2 - 3 | 2 - 3 |

| DIC | - | 2 - 3 |

| DIPEA | 4 - 6 | - |

Experimental Workflow Diagram

References

- 1. This compound - Creative Peptides [creative-peptides.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. benchchem.com [benchchem.com]

- 8. chempep.com [chempep.com]

- 9. peptide.com [peptide.com]

- 10. bachem.com [bachem.com]

Application Notes and Protocols: Fmoc-Ala-Ala-Asn(Trt)-OH in the Synthesis of Cathepsin B and Legumain Cleavable ADCs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics. The linker component, which connects the monoclonal antibody to the cytotoxic payload, is a critical determinant of an ADC's efficacy and safety profile. Fmoc-Ala-Ala-Asn(Trt)-OH is a protected tripeptide that serves as a key building block for the synthesis of enzymatically cleavable linkers. While initially investigated for its susceptibility to cleavage by cathepsin B, emerging evidence suggests that the Alanine-Alanine-Asparagine (Ala-Ala-Asn) sequence is also a substrate for legumain, an asparaginyl endopeptidase often overexpressed in the tumor microenvironment.[1][2] This dual-enzyme sensitivity offers a potential advantage in ensuring payload release within the target cancer cells.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the synthesis and characterization of cleavable ADCs.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄₄H₄₂N₄O₇ |

| Molecular Weight | 738.8 g/mol |

| CAS Number | 1951424-92-2 |

| Appearance | White to off-white solid |

| Purity | >95% |

| Solubility | Soluble in DMF, DMSO |

| Storage | -20°C |

Table 2: Illustrative Quantitative Data for an Ala-Ala-Asn Linker-ADC (Data is hypothetical and for illustrative purposes)

| Parameter | Value | Method |

| Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) |

| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |

| In Vitro Plasma Stability (Human) | >90% intact ADC after 7 days | LC-MS |

| IC₅₀ (Antigen-Positive Cell Line) | 1.5 nM | Cell Viability Assay (MTT/XTT) |

| IC₅₀ (Antigen-Negative Cell Line) | >1 µM | Cell Viability Assay (MTT/XTT) |

| Tumor Growth Inhibition (in vivo) | 85% at 3 mg/kg | Xenograft Mouse Model |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Ala-Ala-Asn-PABC-Payload Drug-Linker

This protocol describes the manual solid-phase synthesis of the peptide linker-payload conjugate using this compound.

Materials:

-

This compound

-

2-Chlorotrityl chloride (2-CTC) resin

-

Fmoc-Ala-OH

-

p-Aminobenzyl alcohol (PAB-OH)

-

Payload with a suitable conjugation handle (e.g., an amine-reactive payload)

-

DIPEA (N,N-Diisopropylethylamine)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Piperidine

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

HPLC grade water and acetonitrile

Procedure:

-

Resin Loading: Swell the 2-CTC resin in DCM. Dissolve this compound and DIPEA in DCM and add to the resin. Agitate for 2 hours. Cap any unreacted sites with methanol/DIPEA in DCM.

-

Fmoc Deprotection: Wash the resin with DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the asparagine residue. Wash the resin thoroughly with DMF and DCM.

-

Coupling of the Self-Immolative Spacer (PABC): Activate p-aminobenzyl alcohol (PAB-OH) with a suitable activating agent (e.g., phosgene or a phosgene equivalent) to form an isocyanate or chloroformate. React this activated PAB derivative with the free amine on the resin-bound peptide.

-

Payload Conjugation: Activate the payload molecule (containing a carboxylic acid) with HBTU and DIPEA in DMF. Add the activated payload to the resin and agitate until the reaction is complete (monitor by Kaiser test).

-

Cleavage and Deprotection: Wash the resin with DCM. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the linker-payload from the resin and remove the Trt and other side-chain protecting groups.

-

Purification: Precipitate the crude product in cold diethyl ether. Purify the drug-linker conjugate by preparative reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.

Protocol 2: Conjugation of the Drug-Linker to the Monoclonal Antibody

This protocol describes the conjugation of the purified Ala-Ala-Asn-PABC-Payload to a monoclonal antibody via partially reduced interchain disulfide bonds.

Materials:

-

Purified Ala-Ala-Asn-PABC-Payload with a maleimide handle

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Conjugation buffer (e.g., borate buffer, pH 8.0)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Antibody Reduction: Partially reduce the mAb by adding a controlled molar excess of TCEP (typically 2-3 equivalents per mAb) to the antibody solution. Incubate at 37°C for 1-2 hours.

-

Buffer Exchange: Remove excess TCEP by buffer exchange into the conjugation buffer using an SEC column.

-

Conjugation Reaction: Dissolve the maleimide-functionalized drug-linker in a co-solvent (e.g., DMSO). Add the drug-linker solution to the reduced mAb at a molar excess of 1.5-2 fold per free thiol. Incubate at 4°C for 1-2 hours or at room temperature for 1 hour.

-

Quenching: Quench the reaction by adding an excess of N-acetylcysteine.

-

Purification: Purify the resulting ADC by SEC to remove unconjugated drug-linker and other small molecules.

-

Characterization:

-

Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC or reverse-phase LC-MS.

-

Purity and Aggregation: Assess the monomeric purity and extent of aggregation using SEC.

-

In Vitro Cell Viability: Evaluate the potency and specificity of the ADC using cell-based cytotoxicity assays.

-

Protocol 3: In Vitro Cytotoxicity Assay (MTT/XTT)

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

ADC and control antibodies

-

MTT or XTT reagent

-

Solubilization solution (for MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

-

Incubation: Incubate the plates for 72-120 hours.

-

Cell Viability Measurement:

-

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution to dissolve the formazan crystals.

-

XTT Assay: Add XTT reagent to each well and incubate for 2-4 hours.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.

Mandatory Visualizations

Caption: Workflow for ADC Synthesis.

Caption: ADC Internalization and Payload Release.

References

Step-by-Step Guide for Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the efficient and stepwise assembly of amino acid chains. The 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is the most prevalent method used in SPPS due to its mild deprotection conditions, which are compatible with a wide range of sensitive amino acid side chains.[1][2] This document provides a detailed, step-by-step guide to the Fmoc deprotection process, including experimental protocols, quantitative data, and troubleshooting advice.

The Fmoc protecting group shields the α-amino group of an amino acid, preventing unwanted reactions during the coupling of the next amino acid in the sequence.[2] The removal of this group, termed deprotection, is a critical step that must be efficient and complete to ensure high-quality peptide synthesis.[3] This process is typically achieved using a mild base, most commonly piperidine, in an organic solvent like N,N-dimethylformamide (DMF).[1][4][5]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a β-elimination mechanism. The process is initiated by a base, typically a secondary amine like piperidine, which abstracts the acidic proton on the β-carbon of the fluorenyl group.[3][5] This leads to the elimination of the Fmoc group as dibenzofulvene (DBF).[3] The liberated DBF is a reactive electrophile and is subsequently scavenged by the excess amine in the deprotection solution to form a stable adduct, preventing side reactions with the deprotected N-terminus of the peptide.[3][5][6]

Standard Fmoc Deprotection Protocol

This protocol outlines the standard manual procedure for the removal of the Fmoc group from a peptide-resin.

Reagents and Materials

-

Fmoc-protected peptide-resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Washing Solvent: DMF

-

Reaction vessel suitable for SPPS

-

Inert gas (Nitrogen or Argon) for mixing (optional)

Experimental Procedure

-

Resin Swelling: Before deprotection, ensure the peptide-resin is adequately swelled in DMF. This is typically achieved by washing the resin with DMF multiple times.

-

Initial Wash: Wash the resin with DMF (3 x 5-10 mL per gram of resin) to remove any residual reagents from the previous coupling step.

-

Deprotection Reaction:

-

Add the deprotection solution (20% piperidine in DMF) to the swelled resin (5-10 mL per gram of resin).

-

Agitate the mixture for the recommended time (see Table 1). A common practice is a two-step deprotection: an initial short treatment (1-3 minutes) followed by a longer treatment (5-20 minutes) with fresh deprotection solution.[7]

-

-

Removal of Deprotection Solution: Drain the deprotection solution from the reaction vessel.

-

Washing: Thoroughly wash the resin with DMF (5-7 x 10 mL per gram of resin) to completely remove the piperidine and the dibenzofulvene-piperidine adduct.[7] Inadequate washing can lead to incomplete coupling in the subsequent step.

-

Confirmation of Deprotection (Optional but Recommended): Perform a qualitative test, such as the Kaiser test (ninhydrin test), to confirm the presence of a free primary amine, which indicates successful Fmoc removal.[8] A positive Kaiser test results in a blue/purple color on the resin beads.[8]

Quantitative Data for Fmoc Deprotection

The efficiency and conditions for Fmoc deprotection can vary depending on the specific amino acid sequence and synthesis conditions. The following table summarizes typical parameters.

| Parameter | Standard Condition | Alternative Conditions | Notes |

| Deprotection Reagent | 20% (v/v) Piperidine in DMF[1][7] | 10-50% Piperidine in DMF[4] | Higher concentrations can lead to faster deprotection but may increase the risk of side reactions. |

| 2-5% (v/v) DBU in DMF[7] | DBU is a stronger, non-nucleophilic base that can be faster but may increase aspartimide formation.[7][9] | ||

| 10% (w/v) Piperazine in 9:1 DMF/Ethanol[10] | A safer alternative that can minimize certain side reactions.[10] | ||

| Reaction Time | 5 - 20 minutes | 2 x 10 minutes | A two-step deprotection is often employed for difficult sequences. |

| Microwave-assisted: 30-180 seconds | Microwave energy can significantly accelerate the deprotection process. | ||

| Monitoring | UV Spectroscopy (λ = 301 nm)[7] | Kaiser Test (Ninhydrin)[8] | UV monitoring quantifies the release of the dibenzofulvene-piperidine adduct. The Kaiser test provides a qualitative confirmation of free amines. |

Experimental Workflow

The following diagram illustrates the logical flow of the Fmoc deprotection step within the broader SPPS cycle.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. benchchem.com [benchchem.com]

- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genscript.com [genscript.com]

- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for Trt Group Cleavage from Asparagine Side-Chain

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trityl (Trt) group is a commonly employed protecting group for the side-chain amide of asparagine (Asn) in Fmoc-based solid-phase peptide synthesis (SPPS). Its use enhances the solubility of the Fmoc-Asn(Trt)-OH building block and prevents potential side reactions, such as nitrile formation, during peptide chain elongation. However, the efficient and complete removal of the Trt group during the final cleavage step is crucial to obtain the desired peptide in high purity and yield.

These application notes provide a comprehensive overview of the conditions for Trt group cleavage from the asparagine side-chain, including standard and optimized protocols, discussion of common challenges, and strategies to mitigate side reactions.

Mechanism of Trt Group Cleavage

The cleavage of the Trt group from the asparagine side-chain is an acid-catalyzed process. The reaction proceeds via protonation of the amide nitrogen, followed by the departure of the stable trityl cation.

Caption: Acid-catalyzed cleavage of the Trt group from the asparagine side-chain.

The liberated trityl cation is a highly reactive electrophile that can lead to side reactions by alkylating nucleophilic residues in the peptide sequence, such as tryptophan and tyrosine. Therefore, the use of scavengers in the cleavage cocktail is mandatory to trap the trityl cation.

Standard Cleavage Protocols

The removal of the Trt group from the asparagine side-chain is typically performed concurrently with the cleavage of the peptide from the solid support using a strong acid, most commonly trifluoroacetic acid (TFA).

General TFA Cleavage Cocktail

A widely used cleavage cocktail for peptides containing Trt-protected asparagine is a mixture of TFA, a scavenger, and water.

| Component | Percentage (v/v) | Purpose |

| Trifluoroacetic Acid (TFA) | 95% | Primary cleavage reagent |

| Triisopropylsilane (TIS) | 2.5% | Scavenger for trityl cations |

| Water (H₂O) | 2.5% | Promotes cleavage and scavenges other cations |

Experimental Protocol:

-

Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove residual dimethylformamide (DMF) and dry the resin under vacuum for at least 1 hour.

-

Cleavage Reaction: Add the freshly prepared TFA cleavage cocktail to the dry peptide-resin (typically 10 mL per gram of resin).

-

Incubation: Gently agitate the suspension at room temperature for 2-4 hours. The reaction mixture will often turn a deep yellow or orange color due to the formation of the trityl cation.[1]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10-fold excess).

-

Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice more.

-

Drying: Dry the crude peptide pellet under vacuum.

Challenges and Optimized Conditions

Incomplete Cleavage of N-terminal Asn(Trt)

A significant and frequently encountered challenge is the incomplete removal of the Trt group from an N-terminal asparagine residue.[2][3] Under standard cleavage conditions (2 hours with 95% TFA), a substantial amount of the Trt-protected peptide may remain, leading to low yields of the desired product and purification difficulties.

Reason for Incomplete Cleavage: The proximity of the free N-terminal amino group is thought to influence the stability of the Trt group, making it more resistant to acidolysis.

Optimized Protocol for N-terminal Asn(Trt) Cleavage:

The most common strategy to address this issue is to extend the cleavage time.

| Parameter | Standard Condition | Optimized Condition |

| Cleavage Time | 2 hours | 4 hours |

| TFA Concentration | 95% | 95% |

| Scavengers | TIS, Water | TIS, Water |

Note: While extending the cleavage time to 4 hours is often effective, it may not always result in complete deprotection.[4] For particularly challenging sequences, it is advisable to monitor the deprotection progress by HPLC analysis of small aliquots taken at different time points. If incomplete cleavage persists, considering an alternative protecting group for the N-terminal asparagine during synthesis is recommended.

Alternative Protecting Groups for N-terminal Asparagine

To circumvent the challenges associated with N-terminal Asn(Trt) cleavage, the use of more labile protecting groups is a prudent strategy.

| Protecting Group | Recommended for N-terminal Asn | Key Advantage |

| Methyltrityl (Mtt) | Yes | More acid-labile than Trt, allowing for more facile cleavage.[3] |

| Dimethoxytrityl (Dmcp) | Yes | Readily cleaved under standard TFA conditions, overcoming the issue of incomplete deprotection.[4] |

| Xanthenyl (Xan) | Yes | An alternative that is readily cleaved. |

Side Reactions and Mitigation

The primary side reaction during Trt group cleavage is the alkylation of sensitive amino acid residues by the liberated trityl cation.

Commonly Affected Residues:

-

Tryptophan (Trp): The indole side-chain is highly susceptible to alkylation.

-

Tyrosine (Tyr): The phenol ring can be alkylated.

-

Cysteine (Cys): The free thiol group is a target for alkylation.

-

Methionine (Met): The thioether can be alkylated.

Role of Scavengers:

Scavengers are nucleophilic compounds added to the cleavage cocktail to trap the reactive trityl cations and prevent them from modifying the peptide.

| Scavenger | Target Cation | Notes |

| Triisopropylsilane (TIS) | Trityl (Trt+) | Highly effective for scavenging trityl cations. |

| 1,2-Ethanedithiol (EDT) | Trityl (Trt+) and others | Effective but has a strong odor. |

| Thioanisole | General scavenger | Often used in combination with other scavengers. |

| Water | t-butyl cations | Important when t-butyl protecting groups are present. |

Recommended Cleavage Cocktails for Peptides with Sensitive Residues

For peptides containing tryptophan or other sensitive residues, more robust scavenger cocktails are recommended.

Reagent K:

| Component | Percentage (v/v) |

| TFA | 82.5% |

| Phenol | 5% |

| Water | 5% |

| Thioanisole | 5% |

| 1,2-Ethanedithiol (EDT) | 2.5% |

"Odorless" Cocktail (Reagent B):

| Component | Percentage (v/v) |

| TFA | 88% |

| Phenol | 5% |

| Water | 5% |

| TIS | 2% |

Selective Deprotection of Asn(Trt)

Selective deprotection of the Asn(Trt) group while other acid-labile protecting groups (e.g., t-butyl) remain intact is generally not feasible with standard TFA-based methods. The Trt group on asparagine is significantly more stable to dilute acid than on other amino acids like serine or cysteine. While conditions such as 1% TFA in DCM can be used for the selective cleavage of more labile Trt groups, they are typically not sufficient to cleave the Asn(Trt) group. For strategies requiring selective deprotection of an asparagine side-chain, the use of an orthogonally protected asparagine derivative (e.g., with an Alloc or Dde group) during synthesis is the recommended approach.

Workflow and Decision-Making

The selection of the appropriate cleavage protocol depends on the position of the Asn(Trt) residue and the presence of other sensitive amino acids in the peptide sequence.

Caption: Decision workflow for selecting a Trt cleavage protocol for Asn-containing peptides.

Conclusion

The successful removal of the Trt protecting group from the asparagine side-chain is a critical step in the synthesis of asparagine-containing peptides. While standard TFA-based protocols are generally effective for internal Asn(Trt) residues, the incomplete cleavage of N-terminal Asn(Trt) is a common issue that necessitates extended reaction times. For peptides with sensitive residues, the use of scavenger cocktails like Reagent K is essential to prevent side reactions. For robust and trouble-free synthesis, especially of peptides with N-terminal asparagine, the use of alternative, more labile protecting groups such as Mtt or Dmcp should be strongly considered. By understanding the underlying chemistry and potential challenges, researchers can select the optimal deprotection strategy to maximize the yield and purity of their target peptides.

References

Application of Fmoc-Ala-Ala-Asn(Trt)-OH in the Synthesis of Asparagine-Containing Peptides

Abstract

The chemical synthesis of peptides containing asparagine (Asn) residues presents significant challenges, primarily due to the propensity of the side-chain amide to undergo dehydration to a nitrile or cyclization to form aspartimide derivatives during synthesis.[1] These side reactions reduce peptide purity and overall yield. The use of a side-chain protecting group is essential to mitigate these issues. The trityl (Trt) group is the preferred choice in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) for protecting the Asn side-chain amide.[2] Furthermore, Fmoc-Asn(Trt)-OH exhibits significantly improved solubility in standard organic solvents like DMF compared to its unprotected counterpart, facilitating more efficient and reliable coupling reactions.[1][2][3] This application note details the use of the pre-formed, protected tripeptide, Fmoc-Ala-Ala-Asn(Trt)-OH , as a building block to streamline the synthesis of complex Asn-containing peptides, enhance purity, and improve synthetic outcomes.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry. The Fmoc/tBu strategy, which utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile groups for side-chain protection, is widely adopted due to its milder conditions compared to Boc-based chemistry.[4]

However, the synthesis of sequences containing asparagine can be problematic. During the activation of the C-terminal carboxyl group for coupling, the unprotected Asn side-chain amide can be dehydrated, particularly when using carbodiimide reagents.[1] This leads to the formation of nitrile-containing byproducts. Additionally, aspartimide formation, an intramolecular cyclization involving the peptide backbone, can occur during both coupling and Fmoc deprotection steps, leading to impurities that are difficult to remove.[5]

The trityl (Trt) protecting group on the Asn side-chain amide effectively prevents these side reactions through steric hindrance. This compound is a protected tripeptide that offers a dual advantage: it incorporates a stable, protected Asn residue and adds three amino acids in a single coupling step, accelerating the synthesis of longer peptides.[6] This building block is particularly useful for constructing Asn-containing motifs, loops, and recognition sites within larger peptide sequences.[6]

Key Features and Advantages

-